molecular formula C20H19N3O2S B2801641 N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1049423-43-9

N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2801641
CAS No.: 1049423-43-9
M. Wt: 365.45
InChI Key: ISVXSCPZDGQOJB-UHFFFAOYSA-N
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Description

N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with a benzylamino group and an oxopropyl chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

    Substitution with Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where the thiazole derivative is reacted with benzylamine.

    Addition of the Oxopropyl Chain: The oxopropyl chain can be introduced through acylation reactions using appropriate acylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the oxopropyl chain, converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)benzamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Comparison: N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the benzylamino group and the oxopropyl chain, which contribute to its distinct biological activities.

Properties

IUPAC Name

N-[4-[3-(benzylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(21-13-15-7-3-1-4-8-15)12-11-17-14-26-20(22-17)23-19(25)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVXSCPZDGQOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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